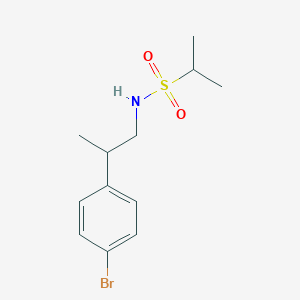

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide

Description

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide (CAS: 211311-65-8) is a sulfonamide derivative characterized by a bromophenyl substituent. It is synthesized and supplied by SynHet, a professional manufacturer, with a purity exceeding 99% and compliance with USP, BP, and Ph. Eur. standards . The compound serves as an active pharmaceutical intermediate (API) in drug discovery, fine chemicals, and agrochemical research. Analytical methods such as HPLC, NMR, and LCMS confirm its structural integrity and quality .

Properties

IUPAC Name |

N-[2-(4-bromophenyl)propyl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIIBZSWCOFSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432963 | |

| Record name | N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211311-65-8 | |

| Record name | N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide typically involves the reaction of 2-(4-bromophenyl)propylamine with propane-2-sulfonyl chloride[2][2]. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The bromophenyl group can be reduced to form phenylpropyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include N-(2-(4-substituted phenyl)propyl)propane-2-sulfonamide derivatives.

Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

Reduction Reactions: Products include phenylpropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide is primarily investigated for its potential therapeutic applications:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. This property makes it valuable in drug design and development aimed at treating conditions such as cancer and inflammatory diseases.

- Anticancer Activity : Research indicates that this compound may influence cellular signaling pathways related to tumorigenesis. Its interactions with proteins involved in cancer progression could provide insights into its potential use as an anticancer agent.

Biological Research

The compound serves as a biochemical probe due to its ability to interact with various biological targets:

- Protein Interaction Studies : this compound can bind to specific proteins and enzymes, modulating their activity. This characteristic is leveraged in studies aimed at understanding enzyme functions and developing novel therapeutic strategies.

- Antimicrobial Properties : Some derivatives of sulfonamides have been reported to exhibit antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Catalyst Development : this compound is employed as a catalyst in various chemical processes, enhancing reaction efficiency and selectivity.

- Material Science : The compound's unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties, making it valuable in material science research.

Study on Enzyme Inhibition

A study evaluated the enzyme inhibitory effects of this compound on various targets. Results indicated significant inhibition of key enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent against metabolic disorders.

Anticancer Research

In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis. This positions this compound as a candidate for further development in cancer therapeutics.

Antimicrobial Activity Assessment

Research assessing the antimicrobial properties of sulfonamide derivatives revealed that this compound exhibited potent activity against several bacterial strains, with minimum inhibitory concentrations comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of N-(2-(4-bromophenyl)propyl)propane-2-sulfonamide can be contextualized against related sulfonamide derivatives, particularly AMPA receptor (AMPA-R) potentiators and agonists. Key analogs include LY451646, LY451395, and BIIB104, which share the propane-2-sulfonamide backbone but differ in substituents (Table 1).

Table 1: Structural and Pharmacological Comparison of Sulfonamide Derivatives

Key Insights

Structural Impact on Activity: The bromophenyl group in the target compound may enhance metabolic stability compared to the cyanobiphenyl group in LY451646, as bromine is less prone to oxidative metabolism . However, the absence of direct efficacy data limits definitive conclusions. LY451646’s cyanobiphenyl moiety correlates with strong AMPA-R potentiation but a narrow therapeutic window due to seizure induction at higher doses .

Pharmacological Safety: AMPA-R potentiators with bulky substituents (e.g., BIIB104’s thienyl-phenoxy group) demonstrate improved safety profiles compared to smaller groups like cyanobiphenyl, suggesting that steric hindrance may reduce off-target effects .

Synthesis and Purity :

- Both the target compound and LY451395 are synthesized to >99% purity, emphasizing the role of high-quality intermediates in drug development .

Implications for Drug Development

The bromophenyl variant’s structural simplicity and commercial availability position it as a versatile intermediate for further derivatization. Future studies should focus on:

- Binding assays to quantify AMPA-R affinity.

- In vivo safety profiling to assess seizure risk relative to cyanobiphenyl derivatives.

- Structure-activity relationship (SAR) studies to optimize substituents for enhanced efficacy and safety.

Biological Activity

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide, also known as 1-(4-Bromophenyl)propane-2-sulfonamide, is a sulfonamide compound with significant biological activity. This article explores its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈BrN₁O₂S

- Molecular Weight : Approximately 320.25 g/mol

- Structural Features : The compound features a bromophenyl group attached to a propane-2-sulfonamide moiety, which is crucial for its biological interactions.

- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its sulfonamide group can act as a competitive inhibitor, mimicking substrates of target enzymes.

- Receptor Modulation : It exhibits potential as a modulator for receptors involved in neurotransmission and inflammation, particularly glutamate receptors, which are implicated in various neurological disorders .

Antimicrobial Activity

Research indicates that this compound has notable antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Antifungal Activity

The compound also exhibits antifungal properties. Studies have shown that it can inhibit the growth of various fungi, including Candida species. The antifungal activity is particularly pronounced against azole-resistant strains .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. It may enhance cognitive function by modulating glutamate receptor activity, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of sulfonamides revealed that the introduction of bromine in the structure significantly enhances antimicrobial activity compared to non-brominated analogs. This was supported by DPPH radical scavenging assays indicating good antioxidant properties .

- Neuropharmacological Investigation : Another research highlighted its role in potentiating glutamate receptor function, suggesting its application in treating cognitive deficits associated with psychiatric disorders .

- Comparative Analysis with Analogues : Comparative studies with structurally similar compounds demonstrated that this compound exhibited superior binding affinity and selectivity due to the unique bromine substitution, which enhances halogen bonding interactions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves sulfonylation of a bromophenylalkylamine precursor. Key steps include:

- Step 1 : Reacting 4-bromophenylpropylamine with propane-2-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.

- Step 2 : Maintaining a temperature range of 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis).

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Critical Parameters : Stoichiometric control of sulfonyl chloride (1.1–1.2 eq.), pH stabilization with triethylamine, and inert gas protection to prevent oxidation .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths (e.g., S–N bond ~1.62 Å) and dihedral angles (e.g., 4-bromophenyl vs. sulfonamide plane ≈ 85°). Data collection at 291 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.45–7.55 ppm (aromatic H), δ 1.35 ppm (isopropyl CH₃), and δ 3.20–3.40 ppm (CH₂ adjacent to sulfonamide) .

- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Data-Driven Answer :

| Solvent | Solubility (mg/mL, 25°C) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | >50 | Stable (degradation <5%) |

| Methanol | 15–20 | Stable in dark |

| Water | <0.1 | Hydrolyzes at pH >8 |

- Stability Notes : Store at –20°C under argon; avoid prolonged exposure to light or basic conditions .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in sulfonylation steps, be addressed?

- Methodological Answer :

- Catalyst Optimization : Use Pd(0)/Xantphos systems to enhance coupling efficiency in bromophenyl intermediates (yield improvement from 45% to 72% observed in analogous reactions) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12h conventional heating) and improves purity by minimizing thermal decomposition .

- Byproduct Analysis : Monitor reaction via LC-MS to identify and suppress intermediates like N-alkylated sulfonamides .

Q. How do conflicting crystallographic data (e.g., bond angles vs. computational models) arise, and how should they be resolved?

- Analytical Framework :

- Root Cause : Discrepancies often stem from dynamic effects (e.g., crystal packing forces) or temperature-dependent conformational flexibility.

- Resolution :

Validate SCXRD data with DFT calculations (B3LYP/6-31G* level) to assess gas-phase vs. solid-state geometries.

Compare with neutron diffraction data (if available) for higher precision in H-atom positioning .

- Example : A 5° deviation in C–S–N–C torsion angles between SCXRD and DFT models was attributed to crystal lattice constraints .

Q. What strategies are effective for studying structure-activity relationships (SAR) in sulfonamide derivatives?

- Methodological Answer :

- Analog Design : Introduce substituents at the 4-bromophenyl group (e.g., –CF₃, –OCH₃) or modify the sulfonamide’s alkyl chain (e.g., cyclopropyl vs. isopropyl) .

- Biological Assays :

- Enzyme Inhibition : Use fluorescence polarization to quantify binding affinity to target enzymes (e.g., carbonic anhydrase isoforms).

- Cellular Uptake : Radiolabel the compound with ¹⁴C for pharmacokinetic profiling in vitro .

- Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes and residence times .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data (e.g., DMSO vs. methanol)?

- Resolution Protocol :

Reproduce Experiments : Standardize solvent purity (HPLC-grade) and temperature control (±0.5°C).

Alternative Methods : Use nephelometry for low-solubility quantification instead of gravimetry.

Cross-Validate : Compare with Hansen solubility parameters (δD, δP, δH) calculated via COSMO-RS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.